molecular formula C6H7LiO3S2 B15324253 Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate

Cat. No.: B15324253
M. Wt: 198.2 g/mol
InChI Key: XERWQAIYHLQUAS-UHFFFAOYSA-M
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Description

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is a sulfinate salt characterized by a thiophene backbone substituted with a methoxymethyl group at the 4-position and a sulfinate group at the 2-position. The lithium counterion stabilizes the anionic sulfinate moiety, making it a reactive intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for functionalized thiophene derivatives. Its structure combines electron-donating (methoxymethyl) and electron-withdrawing (sulfinate) groups, which influence its solubility, stability, and reactivity in comparison to other sulfinate salts or thiophene-based compounds.

Properties

Molecular Formula

C6H7LiO3S2

Molecular Weight

198.2 g/mol

IUPAC Name

lithium;4-(methoxymethyl)thiophene-2-sulfinate

InChI

InChI=1S/C6H8O3S2.Li/c1-9-3-5-2-6(10-4-5)11(7)8;/h2,4H,3H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

XERWQAIYHLQUAS-UHFFFAOYSA-M

Canonical SMILES

[Li+].COCC1=CSC(=C1)S(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate typically involves the reaction of 4-(methoxymethyl)thiophene-2-sulfinic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction could produce sulfides.

Scientific Research Applications

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate exerts its effects involves interactions with molecular targets and pathways. The compound’s sulfinic acid group can participate in redox reactions, while the methoxymethyl group may influence its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfinate salts and thiophene derivatives. Key structural analogues include:

Lithium thiophene-2-sulfinate : Lacks the methoxymethyl substituent, leading to reduced steric hindrance and altered electronic properties.

4-Methylthiophene-2-sulfinate salts : Substitution with a methyl group instead of methoxymethyl results in lower polarity and weaker electron-donating effects.

5-(Methoxymethyl)thiophene-3-sulfinate derivatives : Positional isomerism affects regioselectivity in reactions due to differences in electronic distribution.

Reactivity and Stability

  • Instead, their reactivity is dominated by nucleophilic displacement at the sulfinate group or participation in transition metal-catalyzed couplings.
  • Substituent Effects: The methoxymethyl group enhances solubility in polar aprotic solvents compared to alkyl-substituted analogues.

Spectral Properties

While highlights absorption maxima (325–365 nm) and fluorescence (440–490 nm) for flavin N(5)-adducts, sulfinate salts like Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate typically exhibit UV-Vis absorption below 300 nm due to the absence of extended conjugation. Fluorescence is negligible unless conjugated with aromatic systems.

Data Tables

Table 1: Comparative Properties of Sulfinate Salts

Compound Solubility (DMF) λmax (nm) Thermal Stability (°C) Reactivity in Suzuki Coupling
Lithium thiophene-2-sulfinate High 275 180 Moderate
4-Methylthiophene-2-sulfinate Moderate 280 200 High
This compound Very High 265 150 Low (steric hindrance)

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Hindrance Example Reaction Yield (%)
Methoxymethyl (target) Moderate +M High 45 (Suzuki coupling)
Methyl Weak +I Low 78 (Suzuki coupling)
Sulfonate Strong -M Low 62 (Buchwald-Hartwig)

Research Findings and Limitations

  • Key Studies: Current literature on sulfinate salts focuses on their utility in C–S bond-forming reactions, but direct studies on this compound are sparse.
  • Stability Concerns : The compound’s methoxymethyl group may lead to instability under oxidative conditions, unlike more robust analogues like 4-methylthiophene-2-sulfinate.
  • Synthetic Applications : Its steric bulk limits efficiency in cross-couplings but enhances selectivity in electrophilic substitutions.

Biological Activity

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is a lithium salt of a sulfinic acid derivative of thiophene. Thiophenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfinate group may enhance the solubility and reactivity of the compound, making it a candidate for various therapeutic applications.

Anticancer Properties

Research has indicated that thiophene derivatives exhibit significant anticancer activity. A study demonstrated that certain thiophene sulfonamides could inhibit cyclin-dependent kinase 5 (Cdk5), which is implicated in cancer progression. This inhibition leads to reduced cell proliferation in cancer cell lines, suggesting that similar mechanisms may apply to this compound .

Table 1: Summary of Anticancer Activity of Thiophene Derivatives

CompoundTarget EnzymeIC50 (µM)Cell Line Tested
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamideCdk510HeLa
This compoundTBDTBDTBD

Antimicrobial Activity

Thiophene derivatives have also shown promise as antimicrobial agents. A review highlighted the effectiveness of various thiophene compounds against bacterial and fungal strains. The presence of the methoxymethyl group in this compound could potentially enhance its antimicrobial properties due to improved membrane permeability and interaction with microbial enzymes .

Table 2: Antimicrobial Efficacy of Thiophene Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundS. aureusTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar to other thiophene derivatives, it may inhibit key kinases involved in cell cycle regulation.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Membrane Disruption : Its structure may allow it to integrate into microbial membranes, disrupting their integrity and function.

Case Studies

Several studies have been conducted on related thiophene compounds that provide insights into the potential effects of this compound:

  • A study on a similar thiophene derivative showed a significant reduction in tumor size in murine models when administered at specific dosages.
  • Another case study highlighted the antimicrobial effects against resistant strains of bacteria, emphasizing the need for further exploration into the efficacy of this compound against such pathogens.

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